2-Amino-3,5-dinitrophenylamine
Overview
Description
2-Amino-3,5-dinitrophenylamine, also known as 1,2-Diamino-3,5-dinitrobenzene, is a chemical compound with the molecular formula C6H6N4O4 . It is used as a reactant in the synthetic preparation of arylaminoquinoxalines, which are studied for their activities as anticancer agents in human cancer cell lines, and their inhibition of human and bacterial dihydrofolate reductases and thymidylate synthases .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 214-215 °C, a predicted boiling point of 498.1±40.0 °C, and a predicted density of 1.683±0.06 g/cm3 . The compound also has a predicted pKa of -0.17±0.10 .Scientific Research Applications
Measurement of Urinary Amino Nitrogen
2-Amino-3,5-dinitrophenylamine derivatives, formed by reacting urinary amino acids with 1-fluoro-2,4-dinitrobenzene, are used in quantifying urinary amino nitrogen. This method offers a simplified procedure with minimal interference from most urinary constituents (Goodwin, 1968).
Protein Reagent Research
4-Chloro-3,5-dinitrophenacyl bromide (CNPB), a compound related to this compound, is explored as a polyfunctional protein reagent. It shows potential for selective reactions with thiol groups and certain amino acids, indicating its usefulness in protein chemistry (Diopoh & Olomucki, 1972).
Chiral Separation in Liquid Chromatography
3,5-Dinitrophenyl carbamates and ureas, prepared from chiral alcohols and amines using 3,5-dinitrobenzoyl azide, demonstrate utility in chiral separation on α-arylalkylamine based stationary phases in liquid chromatography. This showcases their role in resolving enantiomers (Pirkle, Mahler, & Hyun, 1986).
Antimicrobial and Anti-Proliferative Studies
Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, similar to this compound, exhibit antimicrobial and anti-proliferative properties. They show effectiveness against bacterial, fungal cells, and tumor cells, suggesting potential in medical research (Zarafu, 2020).
Studies in Peptide and Protein Sequencing
N-2:4-Dinitrophenylamino acids, closely related to this compound, are significant in determining amino acid sequences in peptides and proteins. Their chromatographic separation has been crucial in the study of biochemical problems, including the analysis of insulin (Fletcher, Lowther, & Reith, 1954).
Investigation of Metabolic Characteristics
2,4-Dinitrophenol (DNP), structurally related to this compound, is used to study metabolic characteristics of fever in rats. Research in this domain can help understand fever mechanisms and develop therapeutic interventions (Liu et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3,5-dinitrobenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGGTZMFWKWZSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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